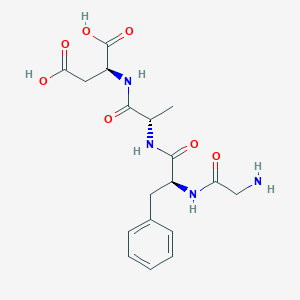
Gly-L-Phe-L-Ala-L-Asp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-L-Phe-L-Ala-L-Asp-OH is a tetrapeptide isolated from the ganglia of the African giant snail, Achatina fulica. The compound has the amino acid sequence Glycine-Phenylalanine-Alanine-Aspartic acid. This compound is a stereoisomer of Achatin I, which contains a D-phenylalanine residue instead of the L-phenylalanine found in this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gly-L-Phe-L-Ala-L-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions, typically at room temperature, using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-L-Phe-L-Ala-L-Asp-OH undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the carboxyl groups in the aspartic acid residue.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized phenylalanine derivatives and substituted peptide chains .
Wissenschaftliche Forschungsanwendungen
Gly-L-Phe-L-Ala-L-Asp-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in neural signaling and its effects on ion channels.
Medicine: Explored for potential therapeutic applications, including neuroprotective effects.
Wirkmechanismus
Gly-L-Phe-L-Ala-L-Asp-OH exerts its effects by interacting with specific ion channels in neurons. It increases membrane conductance to sodium ions, leading to depolarization and excitation of the neuron. This mechanism is similar to that of Achatin I but with different potency and specificity due to the stereoisomeric difference .
Vergleich Mit ähnlichen Verbindungen
Gly-L-Phe-L-Ala-L-Asp-OH is compared with other similar neuroactive peptides, such as:
Achatin I: Contains a D-phenylalanine residue and has a more potent excitatory effect on neurons.
FMRFamide: A neuropeptide with a similar structure but different amino acid sequence.
Small Cardioactive Peptides: Share structural similarities but have different biological activities.
This compound is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and applications .
Eigenschaften
CAS-Nummer |
134562-79-1 |
|---|---|
Molekularformel |
C18H24N4O7 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
InChI-Schlüssel |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Sequenz |
GFAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















